![molecular formula C14H12BrNO3S2 B5106803 2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5106803.png)
2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
作用機序
The mechanism of action of 2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate involves the inhibition of the activity of histone deacetylase enzymes. These enzymes play a critical role in the regulation of gene expression and cell growth. Inhibition of histone deacetylase enzymes by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to inhibit the aggregation of amyloid-beta peptides.
実験室実験の利点と制限
One of the main advantages of using 2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate in laboratory experiments is its ability to selectively inhibit the activity of histone deacetylase enzymes, making it a valuable tool for studying the role of these enzymes in gene regulation and cell growth. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate. One potential direction is the development of more potent and selective inhibitors of histone deacetylase enzymes based on the structure of this compound. Additionally, this compound could be studied for its potential use in combination with other anticancer drugs to enhance their efficacy. Finally, the potential use of this compound in the treatment of neurodegenerative diseases could be further explored.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its unique properties and potential applications in the treatment of cancer and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been extensively studied, and future directions for research have been identified.
合成法
The synthesis of 2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate involves the reaction of 2-bromo-4-acetophenone with ethylthioacetic acid followed by the addition of thionyl chloride and 2-mercapto-1,3-thiazole-4-carboxaldehyde. The resulting compound is purified through recrystallization to obtain the final product.
科学的研究の応用
2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate has been extensively used in scientific research due to its ability to inhibit the growth of cancer cells. Studies have shown that this compound has a significant inhibitory effect on the proliferation of human leukemia cells and breast cancer cells. Additionally, this compound has been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[2-bromo-4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c1-3-20-14-16-11(13(18)21-14)7-9-4-5-12(10(15)6-9)19-8(2)17/h4-7H,3H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZMCBXHRNAYGM-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)Br)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)Br)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
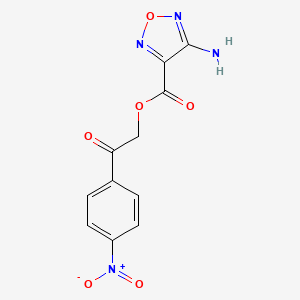
![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5106728.png)
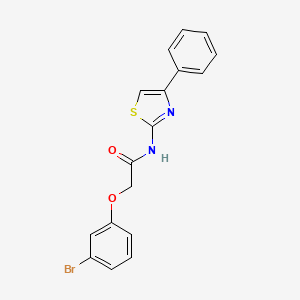
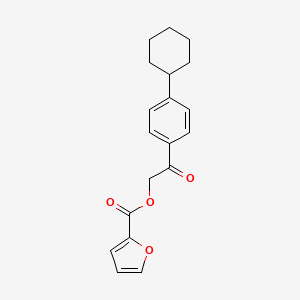
![1-(2-phenylethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5106749.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B5106750.png)
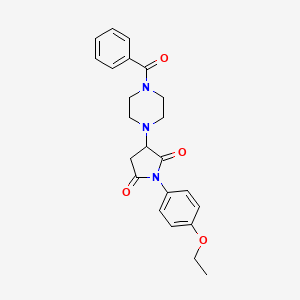
![N-(4-methoxybenzyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5106762.png)
![1-[(4-chlorophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5106779.png)
![3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5106784.png)
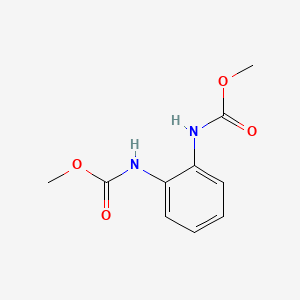
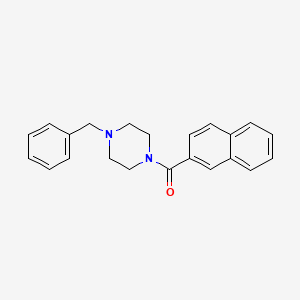
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B5106817.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5106819.png)
